molecular formula C25H22N4O2 B278831 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

カタログ番号: B278831
分子量: 410.5 g/mol
InChIキー: MDXKIQCOZUCEHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as E7046, is a novel small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R) kinase. CSF1R is a tyrosine kinase receptor that is involved in the regulation of the growth, differentiation, and survival of monocytes, macrophages, and their progenitor cells. E7046 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various inflammatory and oncological diseases.

作用機序

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exerts its therapeutic effects by selectively inhibiting the CSF1R kinase. CSF1R is a key regulator of the differentiation and survival of monocytes and macrophages, which play critical roles in various inflammatory and oncological diseases. By inhibiting CSF1R, this compound can reduce the recruitment and activation of monocytes and macrophages, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In a mouse model of rheumatoid arthritis, this compound was found to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the expression of anti-inflammatory cytokines such as IL-10. This compound was also found to reduce the number of osteoclasts, which are responsible for bone erosion in rheumatoid arthritis. In a mouse model of breast cancer, this compound was found to inhibit the expression of genes associated with tumor growth and metastasis, such as MMP9, VEGF, and CXCL12.

実験室実験の利点と制限

One of the main advantages of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its selectivity for CSF1R kinase, which reduces the risk of off-target effects. This compound also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life, which make it suitable for oral administration. However, one of the limitations of this compound is its potential toxicity, particularly in the liver and bone marrow. Further studies are needed to determine the optimal dosing and safety profile of this compound.

将来の方向性

There are several potential future directions for the development of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide as a therapeutic agent. One direction is the evaluation of this compound in clinical trials for the treatment of inflammatory and oncological diseases. Another direction is the combination of this compound with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, which could lead to the identification of new targets for drug development.

合成法

The synthesis of 5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions that start with the condensation of 2-pyridinecarboxaldehyde with 4-methylbenzoylhydrazine to form 4-(4-methylbenzoyl)phenyl)-1-(2-pyridinyl)-1H-pyrazole. The resulting compound is then reacted with ethyl chloroacetate to obtain this compound.

科学的研究の応用

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied in various preclinical models of inflammatory and oncological diseases. In a mouse model of rheumatoid arthritis, this compound was found to significantly reduce joint inflammation, bone erosion, and cartilage damage. In a mouse model of breast cancer, this compound was found to inhibit tumor growth and metastasis. This compound has also been shown to have potential therapeutic effects in other diseases such as multiple sclerosis, Alzheimer's disease, and glioblastoma.

特性

分子式

C25H22N4O2

分子量

410.5 g/mol

IUPAC名

5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C25H22N4O2/c1-3-22-21(16-27-29(22)23-6-4-5-15-26-23)25(31)28-20-13-11-19(12-14-20)24(30)18-9-7-17(2)8-10-18/h4-16H,3H2,1-2H3,(H,28,31)

InChIキー

MDXKIQCOZUCEHT-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C

正規SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。